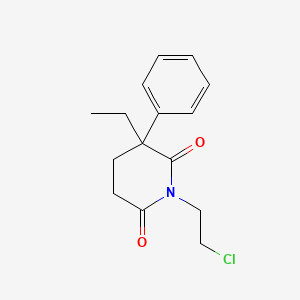
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group, an ethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione typically involves the reaction of piperidine derivatives with chloroethyl compounds under controlled conditions. One common method involves the alkylation of piperidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular functions. These interactions can result in the inhibition of enzyme activity, disruption of DNA replication, or induction of apoptosis in certain cell types.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-3-methyl-3-phenylpiperidine-2,6-dione
- 1-(2-Chloroethyl)-3-ethyl-3-(4-methylphenyl)piperidine-2,6-dione
- 1-(2-Chloroethyl)-3-ethyl-3-(4-chlorophenyl)piperidine-2,6-dione
Uniqueness
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the 2-chloroethyl group allows for specific interactions with nucleophiles, making it a valuable compound for targeted chemical modifications and studies.
Properties
CAS No. |
61327-85-3 |
|---|---|
Molecular Formula |
C15H18ClNO2 |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H18ClNO2/c1-2-15(12-6-4-3-5-7-12)9-8-13(18)17(11-10-16)14(15)19/h3-7H,2,8-11H2,1H3 |
InChI Key |
PWBKPDDUSCRRDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)N(C1=O)CCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)

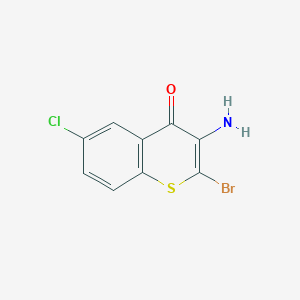

![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)
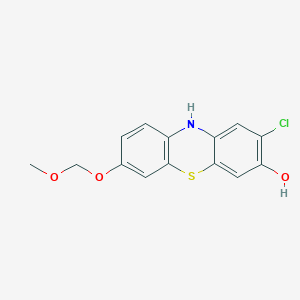
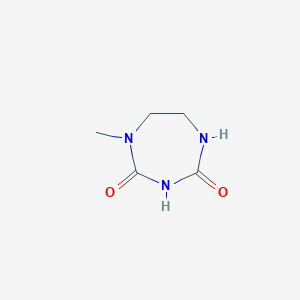

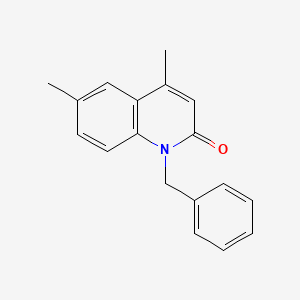

![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)
